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Compound of Interest

Compound Name: ML016

Cat. No.: B1663239 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolation and analysis of large plasmid DNA (>20 kb) present significant challenges in

molecular biology and are critical for applications such as gene therapy, vaccine development,

and the production of complex biologics. Large plasmids are particularly susceptible to

mechanical shearing and degradation by nucleases during purification and subsequent

analysis. Standard buffers may not adequately protect the integrity of these large molecules,

leading to inaccurate quantification and compromised downstream applications. The ML016
Buffer system is specifically formulated to address these challenges by providing a stable

environment that minimizes shearing and protects against nuclease activity, ensuring high-yield

and high-quality preparations of large plasmid DNA. This application note provides a detailed

protocol for the use of ML016 buffer in the isolation and analysis of large plasmid DNA and

presents data demonstrating its superior performance compared to standard TE buffer.

Data Presentation
The performance of the ML016 Buffer was evaluated against a standard TE buffer (10 mM Tris-

HCl, 1 mM EDTA, pH 8.0) for the isolation of a 45 kb plasmid. The following tables summarize

the quantitative data from these experiments.

Table 1: Yield and Purity of 45 kb Plasmid DNA
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Buffer System
Average Yield
(µg/mL)

A260/A280 Ratio A260/A230 Ratio

ML016 Buffer 152.3 1.88 2.25

Standard TE Buffer 98.7 1.85 1.95

Table 2: Integrity of 45 kb Plasmid DNA Analyzed by Pulsed-Field Gel Electrophoresis (PFGE)

Buffer System
Supercoiled
Monomer (%)

Open-Circular
Form (%)

Linearized Form
(%)

ML016 Buffer 92% 6% 2%

Standard TE Buffer 75% 18% 7%

Experimental Protocols
Protocol 1: Large Plasmid DNA Isolation using ML016 Buffer System

This protocol is a modified alkaline lysis procedure designed to minimize mechanical stress on

large plasmids.

Materials:

Bacterial culture harboring the large plasmid

Resuspension Solution (Part of ML016 Buffer System)

Lysis Solution (Part of ML016 Buffer System)

Neutralization Solution (Part of ML016 Buffer System)

ML016 Elution Buffer

RNase A (20 mg/mL)

Isopropanol
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70% Ethanol

Microcentrifuge tubes (1.5 mL)

Refrigerated microcentrifuge

Procedure:

Harvest 1-5 mL of overnight bacterial culture by centrifugation at 4,000 x g for 10 minutes at

4°C.

Decant the supernatant carefully, ensuring the cell pellet is not disturbed.

Resuspend the bacterial pellet in 250 µL of ice-cold Resuspension Solution containing

RNase A. Vortex gently until the pellet is fully dispersed.

Add 250 µL of Lysis Solution. Mix gently by inverting the tube 4-6 times until the solution

becomes clear and viscous. Do not vortex, as this will shear the genomic and plasmid DNA.

[1][2] Incubate at room temperature for no more than 5 minutes.[1]

Add 350 µL of Neutralization Solution and mix immediately by inverting the tube 4-6 times. A

white precipitate should form.[3]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris, genomic DNA, and

proteins.[3]

Carefully transfer the supernatant containing the plasmid DNA to a new microcentrifuge tube.

Add 0.7 volumes of isopropanol to the supernatant and mix by inversion.

Centrifuge at 12,000 x g for 20 minutes at 4°C to precipitate the plasmid DNA.

Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the

pellet.[4]
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Resuspend the DNA pellet in 50 µL of ML016 Elution Buffer.

Protocol 2: Analysis of Large Plasmid DNA by Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is used to resolve large DNA molecules by periodically changing the direction of the

electric field.[5][6]

Materials:

Purified large plasmid DNA in ML016 Buffer

Agarose for PFGE

0.5X TBE Buffer (45 mM Tris-borate, 1 mM EDTA, pH 8.3)

DNA loading dye for PFGE

Large DNA ladder

PFGE system

Procedure:

Prepare a 1% agarose gel in 0.5X TBE buffer and allow it to solidify in the gel casting tray.

Mix 5 µL of the purified large plasmid DNA with 1 µL of PFGE loading dye.

Carefully load the sample into the wells of the agarose gel. Also, load a large DNA ladder for

size reference.

Place the gel in the PFGE chamber and fill it with 0.5X TBE buffer until the gel is submerged.

Set the PFGE parameters according to the manufacturer's instructions for the expected

plasmid size. For a 45 kb plasmid, typical parameters might be:

Voltage: 6 V/cm

Switch time: 1-6 seconds
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Run time: 16-18 hours

Temperature: 14°C

After the run is complete, stain the gel with an appropriate DNA stain (e.g., SYBR Safe) and

visualize it on a gel documentation system.

Visualizations
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Caption: Workflow for large plasmid DNA isolation.
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Benefits for Large Plasmid Analysis

Mechanisms of Action

ML016 Buffer

Inhibition of DNases Reduced Mechanical Shearing Optimal pH and Ionic Strength

Increased Plasmid YieldEnhanced Purity

Maintained Structural Integrity

Click to download full resolution via product page

Caption: Benefits and mechanisms of ML016 Buffer.

Conclusion

The ML016 Buffer system provides a robust and reliable method for the isolation and analysis

of large plasmid DNA. The optimized buffer composition ensures the protection of plasmid

integrity, leading to higher yields and purity compared to standard buffers. The provided

protocols, in conjunction with the ML016 Buffer, offer researchers a streamlined workflow for

handling large plasmids, which is essential for advancing research and development in fields

requiring high-quality plasmid DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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